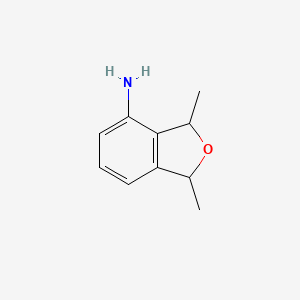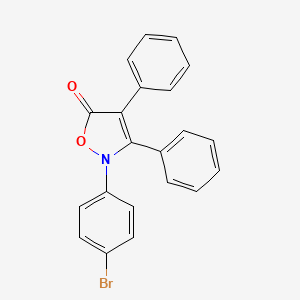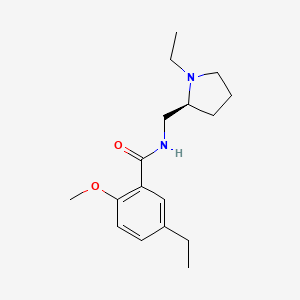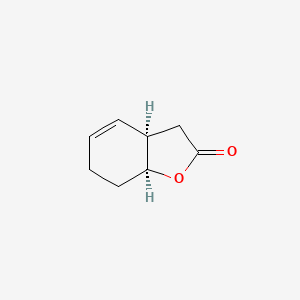
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one: is an organic compound belonging to the class of benzofurans It is characterized by a fused ring system consisting of a benzene ring and a furan ring, with a lactone (cyclic ester) functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy acid or ester precursor. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone group to a hydroxyl group, forming a diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The lactone group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one: Lacks the cis configuration, leading to different stereochemistry and potentially different reactivity.
Benzofuran: Lacks the lactone group, resulting in different chemical properties and applications.
Coumarin: Contains a similar lactone structure but with a different ring system, leading to distinct biological activities.
Uniqueness
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one is unique due to its specific stereochemistry and the presence of both a benzene and furan ring fused together with a lactone group. This combination of features makes it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
(3aR,7aS)-3a,6,7,7a-tetrahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H10O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1,3,6-7H,2,4-5H2/t6-,7-/m0/s1 |
Clé InChI |
MTNPITXJKLMSKU-BQBZGAKWSA-N |
SMILES isomérique |
C1C[C@H]2[C@H](CC(=O)O2)C=C1 |
SMILES canonique |
C1CC2C(CC(=O)O2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
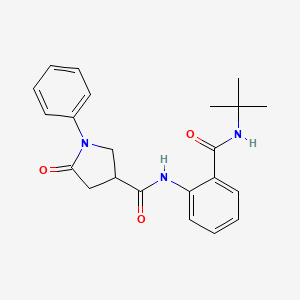
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
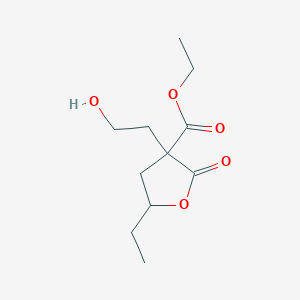
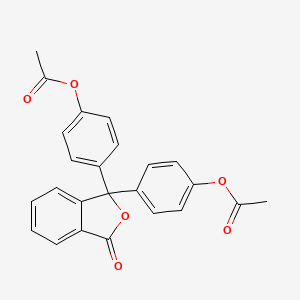
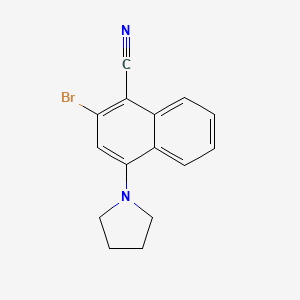
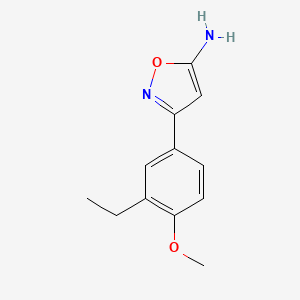
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)



